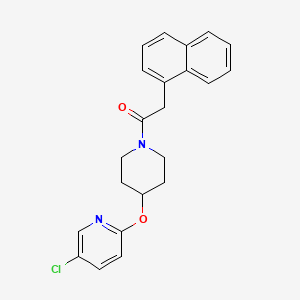![molecular formula C7H14Cl2N4 B2922406 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride CAS No. 2580114-65-2](/img/structure/B2922406.png)
4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride is a chemically synthesized compound renowned for its multifaceted applications in scientific research. Characterized by its unique structural components, this compound has garnered attention for its potential utility across various disciplines, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride typically involves the reaction between 4-Methyl-1,2,4-triazole and (2S)-pyrrolidine under controlled conditions. Key reaction parameters include precise temperature control, solvent selection, and catalysts to optimize yield and purity.
Industrial Production Methods: : Industrial production leverages batch or continuous flow techniques to maximize efficiency. Rigorous purification processes, such as crystallization or chromatography, are employed to ensure the compound's high-grade purity, vital for its diverse applications.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxo-derivatives.
Reduction: : Reduction reactions can transform the triazole ring into more saturated forms, potentially altering its reactivity and interaction with other molecules.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common with this compound, yielding various derivative compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Oxo-derivatives from oxidation.
Saturated triazole rings from reduction.
Various functionalized derivatives from substitution reactions.
科学研究应用
Chemistry: : In synthetic organic chemistry, this compound serves as a versatile intermediate, enabling the construction of complex molecules and facilitating the study of reaction mechanisms.
Biology: : In biological studies, it acts as a molecular probe, aiding in the investigation of biochemical pathways and the interaction with biological macromolecules.
Medicine: : The compound's potential pharmacological properties are explored in drug development, particularly for its effects on specific molecular targets associated with various diseases.
Industry: : Industrial applications include its role as a precursor in the manufacture of agrochemicals, dyes, and other specialized materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its triazole ring structure is particularly adept at binding to active sites, modulating the activity of these targets, and influencing biochemical pathways. The detailed molecular pathways often involve inhibition or activation of key enzymes, impacting cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
1,2,4-Triazole derivatives
Pyrrolidine-substituted triazoles
Methylated triazole compounds
Uniqueness: : Compared to its analogs, 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride exhibits distinctive reactivity patterns due to its specific substituent groups. These unique structural features enhance its binding affinity and specificity towards certain biological targets, distinguishing it in both research and practical applications.
There you have it, a detailed overview of 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride, from its synthesis to its scientific significance. What piqued your interest the most?
属性
IUPAC Name |
4-methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMYZFXRANOOF-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/new.no-structure.jpg)

![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)
![2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2922332.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)
![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)
![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)
![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)


![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)
![2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2922346.png)
